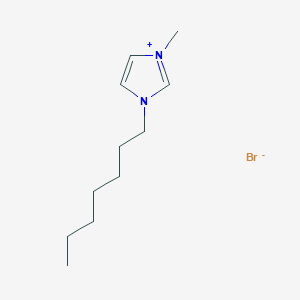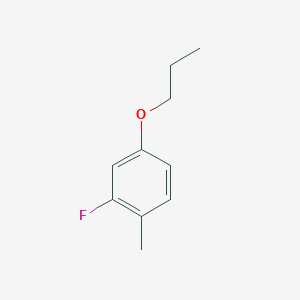
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Vue d'ensemble
Description
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The structure of this compound consists of a benzoic acid moiety attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group.
Mécanisme D'action
Target of Action
The compound 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic Acid, a derivative of 1,2,4-oxadiazoles, has been found to have multiple targets of action. It has been reported to have anti-infective properties, showing activity against bacteria, viruses, and parasites . It has also been found to regulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . Additionally, it has been suggested that it might interact with the CFTR gene, which regulates the outflow of water and salts from cells .
Mode of Action
The compound interacts with its targets in a variety of ways. When it comes to its anti-inflammatory effects, it has been shown to block the excitation of the NF-κB signaling pathway in a concentration-dependent manner . This results in a reduction of inflammation and associated symptoms.
Biochemical Pathways
The compound affects several biochemical pathways. Its interaction with the NF-κB signaling pathway can lead to a decrease in the production of inflammatory cytokines, such as NO, IL-1β, and TNF-α . Furthermore, its potential interaction with the CFTR gene could affect the regulation of water and salt outflow from cells .
Pharmacokinetics
Its ability to modulate the nf-κb signaling pathway and potentially interact with the cftr gene suggests that it is able to reach its targets within the body .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. Its anti-inflammatory activity can lead to a reduction in inflammation and associated symptoms, such as pain and swelling . Its anti-infective properties can help to control infections by inhibiting the growth or activity of infectious agents . If it does indeed interact with the CFTR gene, it could potentially affect the regulation of water and salt outflow from cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of infectious agents or inflammatory conditions can trigger its anti-infective and anti-inflammatory activities, respectively . The compound’s stability and efficacy could also be affected by factors such as temperature, pH, and the presence of other substances in the environment.
Analyse Biochimique
Biochemical Properties
Oxadiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related oxadiazole compounds have shown promising anticancer activity, indicating that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic Acid at different dosages in animal models have not been reported yet. Related compounds have shown protective effects in adjuvant-induced arthritis rats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxadiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and lead tetraacetate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of products, including halogenated derivatives, alkylated compounds, and more complex heterocycles .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an antimicrobial, antifungal, and anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, this compound may exhibit enhanced biological activity or improved stability, making it a valuable candidate for various applications .
Propriétés
IUPAC Name |
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-2-1-3-5-11/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRGUMQMXEXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine](/img/structure/B6318040.png)




![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)




